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molecular formula C6H2ClF2NO2 B1357387 5-Chloro-1,2-difluoro-3-nitrobenzene CAS No. 169468-81-9

5-Chloro-1,2-difluoro-3-nitrobenzene

Cat. No. B1357387
M. Wt: 193.53 g/mol
InChI Key: GCVQFKJDKCXAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846959B2

Procedure details

To a solution of 5-chloro-1,2-difluoro-3-nitrobenzene (1.62 g, 8.4 mmol) in acetic acid (30 mL) was added tin(II) dichloride dihydrate (11.4 g, 50.4 mmol). The mixture was stirred for 1.25 h at rt, and then the acetic acid was removed in vacuo. The residue was transferred to a 500-mL Erlenmeyer flask in a minimal amount of ethyl acetate. The resulting suspension was then diluted with approximately 200 mL of ether, and then the flask was placed into an ice bath. To the vigorously stirring mixture was added 50% aqueous sodium hydroxide (10 mL), and a pale yellow solid formed. Celite and sodium sulfate were added to adsorb and dry the precipitate. All the solids were removed by filtration, rinsed with ethyl acetate, and discarded. The filtrate was concentrated, and the residue was purified by flash chromatography (80% hexanes:20% ethyl acetate). The desired 5-chloro-2,3-difluoroaniline was isolated as an orange oil (913 mg, 5.6 mmol, 66% yield). 1H NMR (400 MHz, CDCl3): 6.57-6.52 (m, 2H), 3.91 (br s, 2H); GCMS for C6H4ClF2N: 163 (M+).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
66%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([F:9])=[C:6]([F:8])[CH:7]=1.O.O.[Sn](Cl)Cl.S([O-])([O-])(=O)=O.[Na+].[Na+]>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[C:4]([CH:3]=1)[NH2:10] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
ClC=1C=C(C(=C(C1)F)F)[N+](=O)[O-]
Name
Quantity
11.4 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.25 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the acetic acid was removed in vacuo
ADDITION
Type
ADDITION
Details
The resulting suspension was then diluted with approximately 200 mL of ether
CUSTOM
Type
CUSTOM
Details
the flask was placed into an ice bath
STIRRING
Type
STIRRING
Details
To the vigorously stirring mixture
ADDITION
Type
ADDITION
Details
was added 50% aqueous sodium hydroxide (10 mL)
CUSTOM
Type
CUSTOM
Details
a pale yellow solid formed
CUSTOM
Type
CUSTOM
Details
dry the precipitate
CUSTOM
Type
CUSTOM
Details
All the solids were removed by filtration
WASH
Type
WASH
Details
rinsed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (80% hexanes:20% ethyl acetate)

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
ClC=1C=C(C(=C(N)C1)F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.6 mmol
AMOUNT: MASS 913 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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